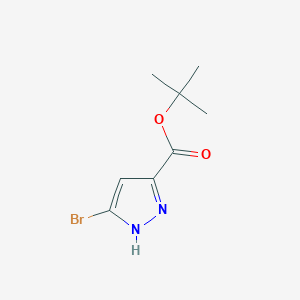![molecular formula C17H25N3O2 B2696424 Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate CAS No. 338406-18-1](/img/structure/B2696424.png)
Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate is a chemical compound with the CAS number 338406-18-1 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be obtained from various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, boiling point, and structure, can be obtained from various chemical databases .Aplicaciones Científicas De Investigación
Polymer Science and Material Engineering
Polymers derived from beta-amino esters, including structures similar to Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate, have been extensively studied for their biodegradable properties and applications in drug delivery. For instance, poly(beta-amino esters) synthesized through the addition of secondary amines to bis(acrylate esters) have shown promise in non-cytotoxic drug delivery applications due to their ability to degrade into non-toxic byproducts and effectively deliver genetic material into cells (Lynn & Langer, 2000).
Chemical Synthesis and Polymerization Techniques
The synthesis of novel polymer structures through radical polymerization of beta-amino acid esters reveals the potential for creating pH/temperature-responsive materials. This approach demonstrates the versatility of acrylate compounds in forming smart materials with adjustable physical properties for various applications, including responsive hydrogels and stimuli-responsive polymers (Kohsaka, Matsumoto, & Kitayama, 2015).
Environmental Applications
Research into the electrochemical properties of blend membranes incorporating piperazine-containing copolymers for proton exchange membrane fuel cells highlights the environmental applications of acrylate derivatives. Such studies underscore the importance of developing new materials that support sustainable energy technologies (Deepa et al., 2018).
Medicinal Chemistry
While excluding direct drug use and dosage information, it's noteworthy that acrylate derivatives have been synthesized for potential medicinal applications, such as antimicrobial and antitumor activities. This includes the development of novel compounds through the modification of acrylate structures to enhance biological activity against specific targets (Bialy & Gouda, 2011).
Propiedades
IUPAC Name |
ethyl (E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-4-22-16(21)12-15(18)19-8-10-20(11-9-19)17-13(2)6-5-7-14(17)3/h5-7,12H,4,8-11,18H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWGMYOFSASPH-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCN(CC1)C2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)
![N-(3-acetylphenyl)-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2696343.png)

![2-Chloro-N-methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]acetamide](/img/structure/B2696346.png)

![Tert-butyl 4-[2-[4-(2-methylpropyl)phenyl]propanoyl]piperazine-1-carboxylate](/img/structure/B2696349.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)
![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2696360.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)